molecular formula C15H13N B1274276 9-Allyl-9H-carbazole CAS No. 3998-04-7

9-Allyl-9H-carbazole

Cat. No. B1274276
CAS RN: 3998-04-7
M. Wt: 207.27 g/mol
InChI Key: GHBQLFWTMLRYKN-UHFFFAOYSA-N
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Patent
US06593388B2

Procedure details

Into a 500 mL round bottom flask fitted with a mechanical stirrer, addition funnel, reflux condenser and nitrogen inlet were placed 12 g of sodium hydride (60% dispersion in mineral oil) and 30 mL of THF. Carbazole (33.4 g, 0.2 mole) was dissolved in 200 mL THF and the pale yellow solution was added dropwise to the reaction mixture while stirring and maintaining the temperature at 35˜40° C. Thereafter, 36.2 g (0.3 mole) of allyl bromide was added drop wise to the reaction mixture and stirring continued for an additional 15 minutes. Tetra-n-butyl ammonium bromide (1.3 g) was added followed by stirring for 20 minutes, and then the temperature was raised to 65° C. and kept at that temperature overnight. The reaction mixture was cooled to room temperature and after filtration, the solvent was removed using a rotary evaporator. The resulting yellow solid was twice recrystallized from methanol to give 34 g (81% yield) of colorless crystalline 9-allyl carbazole m.p. 53-54° C.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
33.4 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
36.2 g
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five
Yield
81%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH:3]1[C:15]2[NH:14][C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7]=2[CH:6]=[CH:5][CH:4]=1.[CH2:16](Br)[CH:17]=[CH2:18]>C1COCC1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[CH2:18]([N:14]1[C:13]2[CH:12]=[CH:11][CH:10]=[CH:9][C:8]=2[C:7]2[C:15]1=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:17]=[CH2:16] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
33.4 g
Type
reactant
Smiles
C1=CC=CC=2C3=CC=CC=C3NC12
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
36.2 g
Type
reactant
Smiles
C(C=C)Br
Step Four
Name
Quantity
1.3 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 500 mL round bottom flask fitted with a mechanical stirrer, addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser and nitrogen inlet
ADDITION
Type
ADDITION
Details
the pale yellow solution was added dropwise to the reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the temperature at 35˜40° C
STIRRING
Type
STIRRING
Details
stirring
STIRRING
Type
STIRRING
Details
by stirring for 20 minutes
Duration
20 min
CUSTOM
Type
CUSTOM
Details
kept at that temperature overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
after filtration
CUSTOM
Type
CUSTOM
Details
the solvent was removed
CUSTOM
Type
CUSTOM
Details
a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The resulting yellow solid was twice recrystallized from methanol

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C=C)N1C2=CC=CC=C2C=2C=CC=CC12
Measurements
Type Value Analysis
AMOUNT: MASS 34 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 82%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.